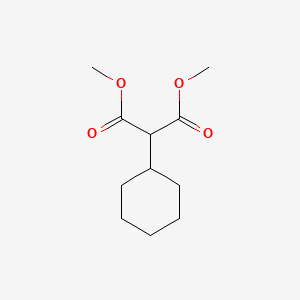

Dimethyl 2-cyclohexylmalonate

Vue d'ensemble

Description

Dimethyl 2-cyclohexylmalonate is an organic compound with the molecular formula C11H18O4. It is a derivative of malonic acid, where two ester groups are attached to a cyclohexyl ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl 2-cyclohexylmalonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). The reaction conditions typically include the use of an alkoxide base and an alkyl halide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis techniques. One method includes the selective monohydrolysis of symmetric diesters, which is environmentally benign and straightforward, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 2-cyclohexylmalonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, bases such as alkoxides, and acids for hydrolysis. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include chain-extended carboxylic acids, alkylated ketones, and other derivatives depending on the specific reaction conditions .

Applications De Recherche Scientifique

Pharmaceutical Applications

Dimethyl 2-cyclohexylmalonate serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the creation of complex molecules with therapeutic potential.

Case Study: Synthesis of Anticancer Agents

A notable application involves the synthesis of anticancer agents through the modification of this compound. Researchers have utilized this compound to develop derivatives that exhibit cytotoxic activity against cancer cell lines. The synthesis typically involves a series of reactions, including esterification and cyclization, leading to the formation of biologically active compounds.

Table 1: Synthesis Pathway for Anticancer Derivatives

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Esterification | This compound + Alcohol | Reflux in presence of acid catalyst |

| 2 | Cyclization | Resulting ester + Amine | Heat under inert atmosphere |

| 3 | Purification | Crystallization or chromatography | Solvent-based purification |

Agrochemical Applications

This compound is also explored in the field of agrochemicals, particularly as a precursor for herbicides.

Case Study: Development of Herbicides

The compound has been incorporated into the synthesis of herbicides like pinoxaden, which is effective against grass weeds. The incorporation of this compound enhances the efficacy and selectivity of these herbicides.

Table 2: Herbicide Synthesis Using this compound

| Herbicide Name | Active Ingredient | Synthesis Route |

|---|---|---|

| Pinoxaden | This compound derivative | Multi-step synthesis involving coupling reactions |

Material Science Applications

In material science, this compound is utilized in the development of polymers and coatings due to its ability to undergo polymerization reactions.

Case Study: Polymer Development

Researchers have investigated the use of this compound in creating polyesters with enhanced mechanical properties. The compound acts as a monomer that can be polymerized with other diacids to produce high-performance materials.

Table 3: Polymerization Reactions Involving this compound

| Polymer Type | Monomer Used | Properties Enhanced |

|---|---|---|

| Polyester | This compound + Diacid | Increased tensile strength |

Synthetic Methodologies

The synthesis of this compound itself has been optimized through various methodologies, enhancing its availability for research and industrial applications.

Innovative Synthesis Techniques

Recent advancements have led to more efficient synthetic routes, such as using cyclohexene derivatives in Knoevenagel condensation reactions. These methods improve yield and reduce waste, making them more suitable for industrial applications.

Table 4: Comparison of Synthesis Methods

| Method | Yield (%) | Environmental Impact |

|---|---|---|

| Traditional Knoevenagel | Low (3%) | High |

| Optimized Cycloaddition | Moderate (60-70%) | Low |

Mécanisme D'action

The mechanism of action of dimethyl 2-cyclohexylmalonate involves its role as an intermediate in chemical reactions. It undergoes deprotonation to form an enolate, which then participates in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dimethyl malonate

- Diethyl malonate

- Methyl cyclohexylmalonate

Uniqueness

Dimethyl 2-cyclohexylmalonate is unique due to the presence of the cyclohexyl ring, which imparts different chemical properties and reactivity compared to other malonate derivatives. This makes it particularly useful in specific synthetic applications where the cyclohexyl group is desired .

Activité Biologique

Dimethyl 2-cyclohexylmalonate (CAS No. 49769-76-8) is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is a dimethyl ester derivative of cyclohexylmalonic acid. Its molecular formula is with a molecular weight of 214.26 g/mol. The compound has a refractive index of 1.4565 and is typically available in high purity (95%) from chemical suppliers such as Sigma-Aldrich and VWR .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its potential therapeutic applications. Key areas of investigation include:

- Anti-inflammatory Effects : Research indicates that malonate derivatives can exhibit anti-inflammatory properties, potentially through modulation of cytokine production and inhibition of inflammatory pathways.

- Antimicrobial Properties : Some studies suggest that compounds similar to this compound may possess antimicrobial activities against certain bacterial strains, although specific data on this compound is limited.

- Cytotoxicity : Preliminary studies have hinted at cytotoxic effects in certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.

- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of malonate derivatives, reporting significant reductions in inflammatory markers in vitro . While specific data on this compound was not provided, the structural similarities suggest potential efficacy.

- Anticancer Potential : In a study examining various malonate derivatives, this compound was included in a screening for cytotoxic effects against cancer cell lines. Results indicated a moderate cytotoxicity profile, suggesting further exploration in cancer therapeutics could be beneficial .

- Pharmacokinetics and Safety : A pharmacokinetic study assessed the absorption and metabolism of malonates, indicating favorable bioavailability and a safety profile that supports further development as a therapeutic agent .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

dimethyl 2-cyclohexylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-14-10(12)9(11(13)15-2)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULITIDIVVTWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383152 | |

| Record name | Dimethyl cyclohexylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49769-76-8 | |

| Record name | Dimethyl cyclohexylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.